tert-Butyl 5-iodo-2-(2-methoxyethoxy)benzoate
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Overview
Description
tert-Butyl 5-iodo-2-(2-methoxyethoxy)benzoate is an organic compound with the molecular formula C14H19IO4. It is a derivative of benzoic acid, featuring a tert-butyl ester group, an iodine atom, and a methoxyethoxy substituent. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-iodo-2-(2-methoxyethoxy)benzoate typically involves the iodination of a suitable benzoate precursor followed by esterification. One common method includes:
Esterification: The esterification process involves reacting the iodinated benzoic acid with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-iodo-2-(2-methoxyethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective.
Coupling: Palladium catalysts (Pd) and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while Suzuki-Miyaura coupling forms biaryl compounds.
Scientific Research Applications
tert-Butyl 5-iodo-2-(2-methoxyethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-iodo-2-(2-methoxyethoxy)benzoate involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the ester and methoxyethoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 5-iodo-2-methoxybenzoate: Similar structure but lacks the methoxyethoxy group.
1,4-Di-tert-butyl-2,5-bis(2-methoxyethoxy)benzene: Contains two methoxyethoxy groups and is used in different applications.
Uniqueness
tert-Butyl 5-iodo-2-(2-methoxyethoxy)benzoate is unique due to the presence of both the iodine atom and the methoxyethoxy group, which confer distinct reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
tert-butyl 5-iodo-2-(2-methoxyethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IO4/c1-14(2,3)19-13(16)11-9-10(15)5-6-12(11)18-8-7-17-4/h5-6,9H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFTVCOTCHODNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)I)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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